(1S,2R)-2-(Trifluoromethyl)cyclopropan-1-amine
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Overview
Description
(1S,2R)-2-(Trifluoromethyl)cyclopropan-1-amine is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Trifluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a trifluoromethyl-substituted alkene with a nitrogen-containing reagent under specific conditions. For example, the use of diazo compounds in the presence of a catalyst can facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Trifluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can modify the trifluoromethyl group or the cyclopropane ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce new functional groups to the cyclopropane ring.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-(Trifluoromethyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are desirable traits in drug candidates.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Trifluoromethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine: A stereoisomer with different spatial arrangement.
2-(Trifluoromethyl)cyclopropan-1-ol: A related compound with a hydroxyl group instead of an amine.
2-(Trifluoromethyl)cyclopropane carboxylic acid: A compound with a carboxylic acid group.
Uniqueness
(1S,2R)-2-(Trifluoromethyl)cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and an amine group
Properties
Molecular Formula |
C4H6F3N |
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Molecular Weight |
125.09 g/mol |
IUPAC Name |
(1S,2R)-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2/t2-,3+/m1/s1 |
InChI Key |
UDWSAEWNKJDWHU-GBXIJSLDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1N)C(F)(F)F |
Canonical SMILES |
C1C(C1N)C(F)(F)F |
Origin of Product |
United States |
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